![molecular formula C7H10ClN B13489348 (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13489348.png)
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S,6R)-6-ethynyl-3-azabicyclo[310]hexane hydrochloride is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the ethynyl group. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Ethynylation: Introduction of the ethynyl group using reagents such as ethynyl lithium or ethynyl magnesium bromide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the ethynyl group to other functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction of the bicyclic core or the ethynyl group to form different derivatives.
Substitution: Substitution reactions at the nitrogen atom or other positions in the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce different bicyclic derivatives.
Scientific Research Applications
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane: The non-hydrochloride form of the compound.
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane derivatives: Various derivatives with different substituents on the bicyclic core.
Uniqueness
(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific stereochemistry and the presence of the ethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H10ClN |
|---|---|
Molecular Weight |
143.61 g/mol |
IUPAC Name |
(1R,5S)-6-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-2-5-6-3-8-4-7(5)6;/h1,5-8H,3-4H2;1H/t5?,6-,7+; |
InChI Key |
GCKYDXZKJXIYBA-FXFNDYDPSA-N |
Isomeric SMILES |
C#CC1[C@H]2[C@@H]1CNC2.Cl |
Canonical SMILES |
C#CC1C2C1CNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
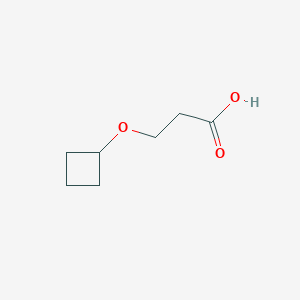
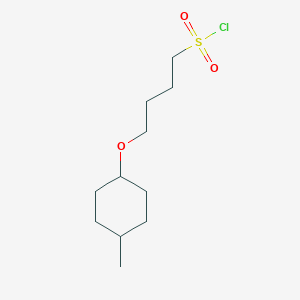
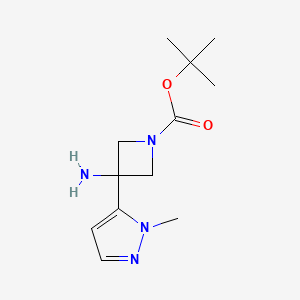
![rac-(3aR,4S,9bS)-6,9-dimethyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13489296.png)

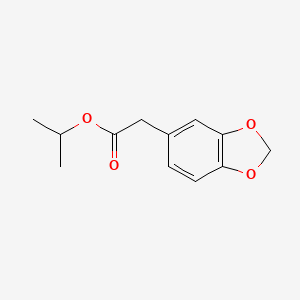
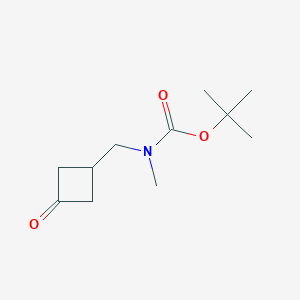
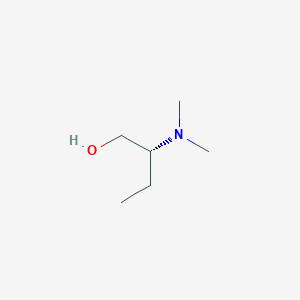
![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)
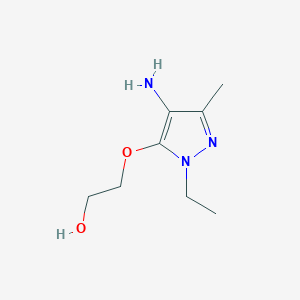
![2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)

